molecular formula C17H20O3 B14388127 5-(2,5-Dimethylphenyl)-2-(1-hydroxypropylidene)cyclohexane-1,3-dione CAS No. 87821-96-3

5-(2,5-Dimethylphenyl)-2-(1-hydroxypropylidene)cyclohexane-1,3-dione

Cat. No.: B14388127
CAS No.: 87821-96-3
M. Wt: 272.34 g/mol
InChI Key: ASQCAUPNFMEFED-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylphenyl)-2-(1-hydroxypropylidene)cyclohexane-1,3-dione: is an organic compound that belongs to the class of cyclohexane derivatives These compounds are characterized by a cyclohexane ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylphenyl)-2-(1-hydroxypropylidene)cyclohexane-1,3-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dimethylphenyl group: This step might involve Friedel-Crafts alkylation or acylation reactions.

    Addition of the hydroxypropylidene group: This could be done through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase yield, optimizing reaction conditions (temperature, pressure, solvents), and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropylidene group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl groups in the cyclohexane ring, potentially converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic ring or the cyclohexane ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, derivatives of this compound might exhibit interesting biological activities, such as anti-inflammatory or anticancer properties. Research could focus on modifying the structure to enhance these activities.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound exhibits biological activity, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,3-dione derivatives: These compounds share the cyclohexane-1,3-dione core structure but differ in their substituents.

    Phenyl-substituted cyclohexanes: Compounds with phenyl groups attached to the cyclohexane ring.

    Hydroxypropylidene derivatives: Compounds with the hydroxypropylidene group attached to various core structures.

Uniqueness

The uniqueness of 5-(2,5-Dimethylphenyl)-2-(1-hydroxypropylidene)cyclohexane-1,3-dione lies in its specific combination of functional groups, which might confer unique chemical and biological properties not found in other similar compounds.

Properties

CAS No.

87821-96-3

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

5-(2,5-dimethylphenyl)-2-(1-hydroxypropylidene)cyclohexane-1,3-dione

InChI

InChI=1S/C17H20O3/c1-4-14(18)17-15(19)8-12(9-16(17)20)13-7-10(2)5-6-11(13)3/h5-7,12,18H,4,8-9H2,1-3H3

InChI Key

ASQCAUPNFMEFED-UHFFFAOYSA-N

Canonical SMILES

CCC(=C1C(=O)CC(CC1=O)C2=C(C=CC(=C2)C)C)O

Origin of Product

United States

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